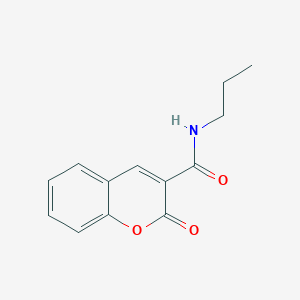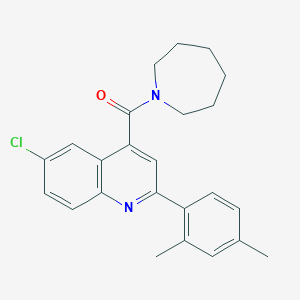![molecular formula C20H15BrN2O2S B14951372 O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate](/img/structure/B14951372.png)
O-{3-[(4-bromophenyl)carbamoyl]phenyl} phenylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is an organic compound that features both an anilinocarbothioyl group and a bromoanilino carbonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE typically involves multiple steps, including the formation of the anilinocarbothioyl and bromoanilino carbonyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE involves its interaction with molecular targets through its functional groups. The anilinocarbothioyl group can interact with proteins and enzymes, potentially inhibiting their activity. The bromoanilino carbonyl group can form hydrogen bonds and other interactions with biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,4,5-TRIMETHOXYBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYL-3,5-DINITROBENZAMIDE
- 1-[(ANILINOCARBOTHIOYL)AMINO]-2,2,2-TRICHLOROETHYLACRYLAMIDE
Uniqueness: 1-[(ANILINOCARBOTHIOYL)OXY]-3-[(4-BROMOANILINO)CARBONYL]BENZENE is unique due to the presence of both an anilinocarbothioyl group and a bromoanilino carbonyl group on the same benzene ring
Propriétés
Formule moléculaire |
C20H15BrN2O2S |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
O-[3-[(4-bromophenyl)carbamoyl]phenyl] N-phenylcarbamothioate |
InChI |
InChI=1S/C20H15BrN2O2S/c21-15-9-11-17(12-10-15)22-19(24)14-5-4-8-18(13-14)25-20(26)23-16-6-2-1-3-7-16/h1-13H,(H,22,24)(H,23,26) |
Clé InChI |
IDVURJJCJGSICG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14951307.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylene)hydrazino]ethyl}isonicotinamide](/img/structure/B14951315.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)

![propan-2-yl 4-cyano-3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B14951388.png)
